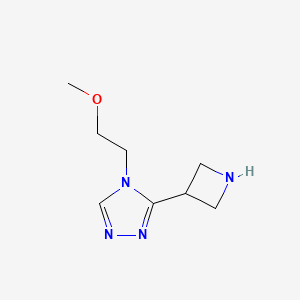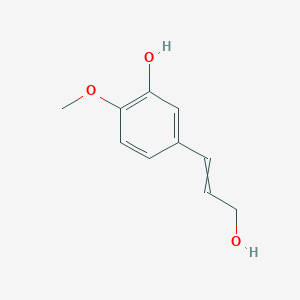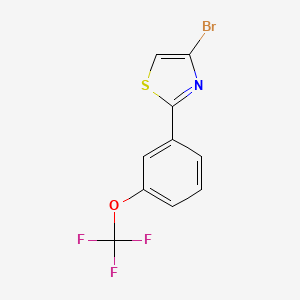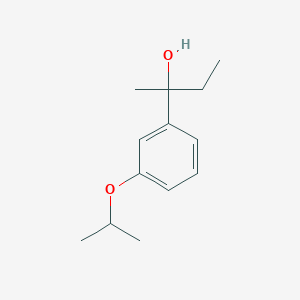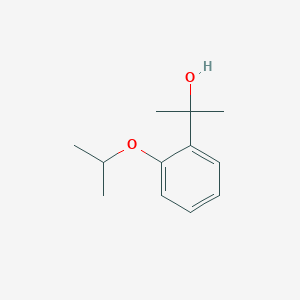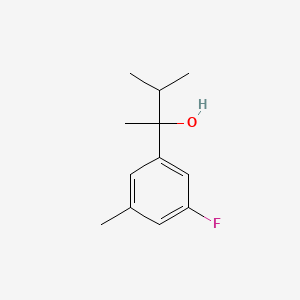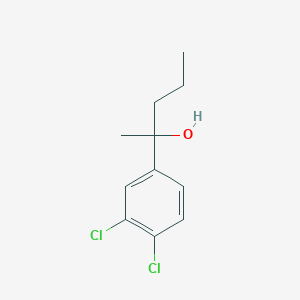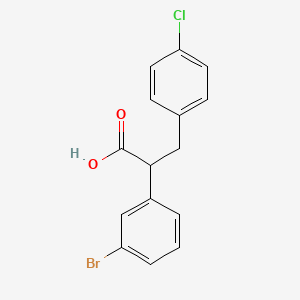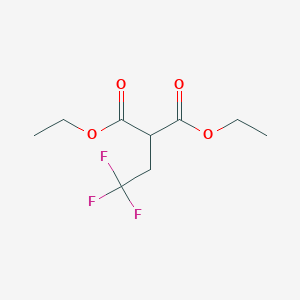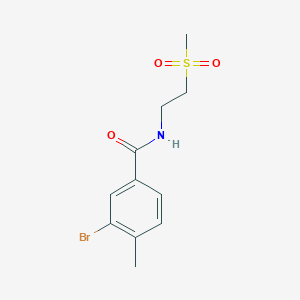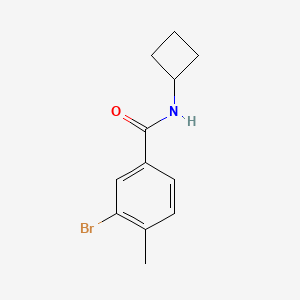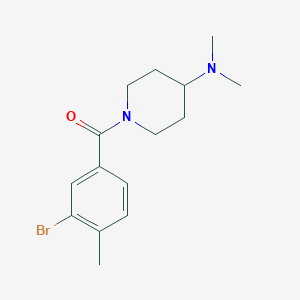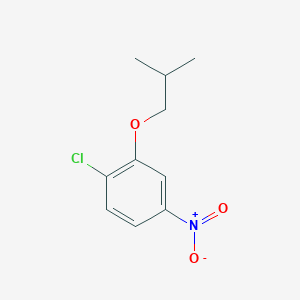
3-Bromo-4-methyl-N-(oxan-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-methyl-N-(oxan-4-yl)benzamide is an organic compound that belongs to the class of benzamides It features a bromine atom at the 3-position, a methyl group at the 4-position, and an oxan-4-yl group attached to the nitrogen atom of the benzamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methyl-N-(oxan-4-yl)benzamide typically involves the following steps:
Bromination: The starting material, 4-methylbenzoic acid, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light to introduce the bromine atom at the 3-position.
Amidation: The brominated product is then reacted with oxan-4-ylamine under suitable conditions to form the desired benzamide. This step may involve the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and amidation steps, as well as advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-Bromo-4-methyl-N-(oxan-4-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.
Oxidation: Reagents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed
Substitution: Products depend on the nucleophile used, resulting in various substituted benzamides.
Oxidation: Oxidized derivatives of the benzamide.
Reduction: Reduced forms of the benzamide, potentially altering the functional groups present.
科学研究应用
3-Bromo-4-methyl-N-(oxan-4-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound may be studied for its biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Chemical Biology: The compound can serve as a probe to study biological pathways and molecular interactions.
作用机制
The mechanism of action of 3-Bromo-4-methyl-N-(oxan-4-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the oxan-4-yl group can influence its binding affinity and selectivity towards these targets. Detailed studies involving molecular docking and biochemical assays are required to elucidate the exact pathways involved.
相似化合物的比较
Similar Compounds
3-Bromo-4-methylbenzamide: Lacks the oxan-4-yl group, which may affect its biological activity and chemical properties.
4-Methyl-N-(oxan-4-yl)benzamide: Lacks the bromine atom, potentially altering its reactivity and interactions.
3-Bromo-N-(oxan-4-yl)benzamide: Lacks the methyl group, which can influence its steric and electronic properties.
Uniqueness
3-Bromo-4-methyl-N-(oxan-4-yl)benzamide is unique due to the combination of the bromine atom, methyl group, and oxan-4-yl group. This specific arrangement of functional groups can result in distinct chemical reactivity and biological activity compared to its analogs.
属性
IUPAC Name |
3-bromo-4-methyl-N-(oxan-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-9-2-3-10(8-12(9)14)13(16)15-11-4-6-17-7-5-11/h2-3,8,11H,4-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFFMCQNYPPGED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCOCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
